REACTION_CXSMILES
|
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:11][C:12]([O:14]C(C)(C)C)=O)=[CH:10][C:5]=2[CH2:4][O:3]1.[C:19](O)([C:21](F)(F)F)=O.C(Cl)(=O)C(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C=O)C>[C:2]1(=[O:1])[C:6]2[CH:7]=[C:8]3[C:9](=[CH:10][C:5]=2[CH2:4][O:3]1)[CH2:11][C:12](=[O:14])[CH2:21][CH2:19]3 |f:3.4.5.6|
|
Name
|
|
Quantity
|
375 mg
|
Type
|
reactant
|
Smiles
|
O=C1OCC2=C1C=CC(=C2)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to sit at RT for half an hour
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
was added to the flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. with an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring the solution for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
ethylene was bubbled through the reaction with a needle
|
Type
|
CUSTOM
|
Details
|
consumption of all material within 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (100 mL×3)
|
Type
|
EXTRACTION
|
Details
|
The extractions
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by MPLC
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC2=C1C=C1CCC(CC1=C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |